1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-(dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)12(15)14-8-6-10(7-9-14)11(16-4)17-5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKFWOZECDXCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS No: 1707710-36-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound has been studied for its interaction with various neurotransmitter systems. Preliminary studies suggest it may act on serotonin receptors, particularly influencing the serotonin transporter (SERT) and serotonin receptor subtypes such as 5-HT1A and 5-HT3A. This multimodal action could position it as a candidate for treating mood disorders.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antidepressant-like effects : In animal models, it has shown potential in increasing serotonin levels in the brain, suggesting efficacy in treating depression .
- Anxiolytic properties : Its action on serotonin receptors may also confer anxiolytic effects, making it relevant for anxiety disorders .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study investigated the effects of the compound on depressive behaviors in rodent models. Administration of varying doses (5 mg/kg and 10 mg/kg) resulted in significant elevation of extracellular serotonin levels after acute treatment and continued efficacy over three days. The results indicated that SERT occupancy was moderate, suggesting a balanced interaction with serotonin pathways .
Case Study 2: Anxiolytic Potential
In another study focusing on anxiety-related behaviors, the compound was administered to rats subjected to stress-inducing conditions. Behavioral assessments indicated a marked reduction in anxiety-like responses, supporting its potential as an anxiolytic agent. The modulation of serotonergic pathways was hypothesized to underlie these effects .
Scientific Research Applications
Structure and Synthesis
The compound has a complex structure characterized by a piperidine ring and dimethyl groups, contributing to its unique properties. Its synthesis involves multi-step organic reactions, typically starting from readily available precursors.
Chemical Formula
- Molecular Formula : C_{13}H_{19}N O_{2}
- CAS Number : 1707710-36-8
Pharmaceutical Research
1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been investigated for its potential use in drug development due to its interaction with biological receptors. Research indicates that it may exhibit activity against certain types of cancer through estrogen receptor modulation, as suggested by findings in patent literature .
Cosmetic Formulations
The compound's properties make it suitable for incorporation into cosmetic products. Its ability to enhance skin penetration and stability in formulations has been documented, making it a candidate for use in creams and lotions .
Biocompatibility Studies
Recent studies have explored the biocompatibility of compounds similar to this compound in medical devices. These studies emphasize the importance of understanding inflammatory responses to ensure safety in clinical applications .
Neuropharmacology
Research indicates potential neuropharmacological applications due to its structural similarity to known psychoactive compounds. Investigations into its effects on neurotransmitter systems could lead to new treatments for neurological disorders.
Data Tables
Case Study 1: Estrogen Receptor Modulation
A study highlighted the compound's ability to degrade estrogen receptor alpha, suggesting its role in hormone-related therapies. This was demonstrated through in vitro assays that measured receptor activity post-treatment.
Case Study 2: Cosmetic Efficacy
A formulation containing this compound was tested for skin absorption and efficacy. Results showed enhanced delivery of active ingredients compared to control formulations, supporting its use in cosmetic applications.
Case Study 3: Biocompatibility Assessment
In a biocompatibility study involving biodegradable implants, compounds similar to this compound were evaluated for their inflammatory response profiles. The findings indicated acceptable biocompatibility with minimal adverse effects on white blood cell counts .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 4-position of the piperidine ring significantly influences molecular weight, polarity, and reactivity. Key analogs include:
*Calculated based on molecular formula.
Key Observations :
- Bromomethyl analog : The bromine atom increases molecular weight and offers a reactive site for further functionalization, making it valuable in synthetic chemistry .
- Hydroxymethyl analog : The hydroxyl group enhances polarity, improving aqueous solubility, which is critical for drug delivery systems .
- Chloropyrimidinyl analog : The aromatic heterocycle introduces planar rigidity, often associated with binding to biological targets like enzymes .
- Dimethoxymethyl substituent : The methoxy groups likely reduce crystallinity and increase lipophilicity compared to hydroxymethyl, balancing blood-brain barrier penetration and solubility .
Reactivity Differences :
- Bromomethyl and chloropyrimidinyl groups undergo nucleophilic substitution or cross-coupling reactions, whereas dimethoxymethyl is more stable, favoring applications requiring metabolic resistance .
Preparation Methods
Synthesis of 4-(Dimethoxymethyl)piperidine Intermediate
The dimethoxymethyl group (-CH(OCH3)2) can be introduced via a formylation followed by acetal formation or direct alkylation with a suitable dimethoxymethylating agent.
Method A: Formylation and Acetal Formation
- Start from 4-hydroxymethylpiperidine or 4-piperidinemethanol as the precursor.
- Oxidize the hydroxymethyl group to an aldehyde using mild oxidants such as PCC (pyridinium chlorochromate).
- React the aldehyde intermediate with excess methanol under acidic conditions to form the dimethoxymethyl acetal protecting group.
Method B: Direct Alkylation
- Use 4-bromomethylpiperidine or similar halide derivative.
- React with trimethyl orthoformate or dimethoxymethyl chloride in the presence of a base to substitute the bromide with the dimethoxymethyl group.
This step requires anhydrous conditions and temperature control (typically 0-25°C) to prevent side reactions.
Acylation of Piperidine Nitrogen
The next step is the acylation of the piperidine nitrogen with 2,2-dimethylpropanoyl chloride or an equivalent activated acid derivative.
-
- Dissolve the 4-(dimethoxymethyl)piperidine intermediate in an inert solvent such as dichloromethane or tetrahydrofuran.
- Add a base such as triethylamine or pyridine to scavenge the generated hydrochloric acid.
- Slowly add 2,2-dimethylpropanoyl chloride at 0-5°C to avoid overreaction.
- Stir the reaction mixture for several hours at ambient temperature.
- Work up by aqueous extraction and purification by column chromatography or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Formylation of 4-hydroxymethylpiperidine | PCC in dichloromethane | 0-25°C | 85-90 | Mild oxidation, careful control |
| Acetal formation | Methanol, acid catalyst (e.g., p-TsOH) | Ambient | 80-88 | Protects aldehyde as dimethoxymethyl |
| Acylation | 2,2-Dimethylpropanoyl chloride, Et3N | 0-5°C to RT | 75-85 | Base scavenges HCl, prevents side reactions |
Alternative Synthetic Routes and Notes
- Some patents describe the preparation of related piperidine derivatives via reductive amination of 4-formylpiperidine with methanol derivatives, followed by acylation steps, providing an alternative to direct acetal formation.
- The use of protecting groups and selective deprotection is critical to avoid side reactions on the piperidine ring.
- Purification methods include crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) or chromatographic techniques to achieve high purity.
Research Findings and Optimization
- The acylation step is sensitive to temperature and base equivalents; excess base improves yield by neutralizing acid byproducts.
- The dimethoxymethyl group stabilizes the molecule and can be selectively removed under acidic conditions if needed for further functionalization.
- Reaction monitoring by TLC and NMR confirms the formation of intermediates and final product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Oxidation | 4-Hydroxymethylpiperidine | PCC, DCM, 0-25°C | 4-Formylpiperidine |
| 2 | Acetal Formation | 4-Formylpiperidine | Methanol, acid catalyst, ambient temp | 4-(Dimethoxymethyl)piperidine |
| 3 | Acylation | 4-(Dimethoxymethyl)piperidine | 2,2-Dimethylpropanoyl chloride, Et3N, 0-5°C | 1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, a piperidine derivative may react with a dimethoxymethyl group under controlled conditions (e.g., anhydrous DMF, 60–80°C) to form the core structure. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Optimization parameters include:
- Catalyst selection : Use palladium catalysts for coupling reactions to enhance efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres minimize side reactions .
- Reaction monitoring : TLC or HPLC at intermediate steps ensures progress and purity .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, the dimethoxymethyl group exhibits characteristic singlet peaks at ~3.3 ppm (methoxy) and ~4.5 ppm (CH) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 312.2) .
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for confirming the piperidine ring conformation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological target interactions of this compound, particularly in enzyme or receptor binding studies?
- Methodological Answer :
- In vitro assays : Radioligand displacement assays (e.g., using 3H-labeled ligands) quantify affinity for GPCRs or kinases. For example, competitive binding assays with HEK293 cells expressing target receptors .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Molecular docking : Software like AutoDock Vina predicts binding poses to guide mutagenesis studies (e.g., identifying key residues in the active site) .
- Reference : Structural analogs with piperidine moieties show affinity for GPCRs, suggesting similar experimental frameworks .
Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables such as cell line (e.g., CHO vs. HEK293), buffer pH, and incubation time to reduce variability .
- Orthogonal validation : Confirm activity via independent methods (e.g., SPR vs. fluorescence polarization) .
- Purity reassessment : Re-analyze compound batches with HPLC-MS to rule out degradation products .
- Case Study : Discrepancies in enzyme inhibition may arise from differences in assay temperature or co-solvents (e.g., DMSO concentration) .
Q. What are the key stability considerations for this compound under different storage and experimental conditions, and how can degradation products be characterized?
- Methodological Answer :
- Storage : Store at -20°C in amber vials under argon to prevent oxidation. Avoid exposure to moisture (hygroscopic degradation) .
- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolytic cleavage of the dimethoxymethyl group .
- Degradation analysis : LC-MS/MS identifies major degradants (e.g., demethylated or ring-opened derivatives) .
Q. How does structural modification of this compound influence its pharmacokinetic properties, and what in vitro models are suitable for assessing these changes?
- Methodological Answer :
- Lipophilicity optimization : Introduce fluorine or methyl groups to enhance blood-brain barrier penetration (logP measured via shake-flask method) .
- Metabolic stability : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism. Measure half-life (t1/2) and intrinsic clearance .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Reference : Piperidine derivatives with modified substituents show improved metabolic stability in microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
